exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol

Beschreibung

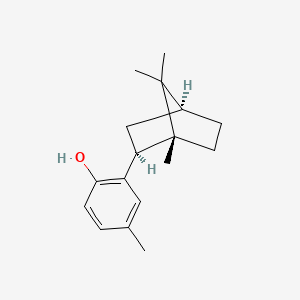

Chemical Structure: The compound features a bicyclo[2.2.1]heptane (norbornane) core with three methyl groups at positions 1,7,5. A para-methylphenol (p-cresol) group is attached at the exo-2 position of the bicyclic framework (Figure 1). Molecular Formula: C₁₇H₂₄O Molecular Weight: 244.38 g/mol CAS Registry: Registered on 31/05/2018 . Key Properties:

Eigenschaften

CAS-Nummer |

23559-40-2 |

|---|---|

Molekularformel |

C17H24O |

Molekulargewicht |

244.37 g/mol |

IUPAC-Name |

4-methyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C17H24O/c1-11-5-6-15(18)13(9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m0/s1 |

InChI-Schlüssel |

ZRCLPBCDJUWMRD-DXCKQFNASA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1)O)[C@H]2C[C@@H]3CC[C@]2(C3(C)C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)O)C2CC3CCC2(C3(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol typically involves the reaction of 4-methylphenol with a bicyclic ketone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-[(1R,4S,6S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: exo-6-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-m-cresol

Structural Difference : The cresol group is meta-substituted (m-cresol) and attached at the bicycloheptane’s 6-position.

Molecular Formula : C₁₇H₂₄O (identical to target compound).

CAS : 22488-23-9 .

Key Differences :

Substituent Variations: Phenol, dimethyl(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-

Structural Difference: A dimethylphenol group replaces p-cresol. Molecular Formula: C₁₇H₂₄O (same framework, different substituents). Key Differences:

- Applications : Reported in medicinal chemistry for enzyme inhibition studies, unlike the target compound’s focus on fragrances .

Bicycloheptane Core Modifications: Phenol, 2-(1,4,7-trimethylbicyclo[2.2.1]hept-2-yl)-

Structural Difference : Methyl groups at positions 1,4,7 on the bicycloheptane instead of 1,7,7.

Molecular Formula : C₁₆H₂₂O

CAS : 59175-07-4 .

Key Differences :

Ester Derivatives: Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl Esters

Examples : Formate, isobutyrate, propionate .

Key Differences :

Dimeric Structures: 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]

Structural Difference : Dimer with a methylene bridge and cyclohexyl substituents.

Molecular Formula : C₂₉H₄₀O₂

CAS : 77-62-3 .

Key Differences :

- Molecular Weight : 420.63 g/mol (vs. 244.38 for target), enhancing thermal stability.

- Applications : Acts as an antioxidant in plastics and fuels, leveraging its bulky structure to scavenge free radicals .

Research Findings and Trends

- Steric vs. Electronic Effects: Para-substitution (p-cresol) in the target compound enhances steric shielding of the phenolic -OH, reducing oxidation susceptibility compared to meta-substituted analogs .

- Biological Relevance : Dimethylated variants show promise in enzyme inhibition due to increased hydrophobicity, whereas ester derivatives prioritize volatility .

- Industrial Demand: Dimeric cresol derivatives dominate in high-temperature applications, whereas monomeric bicyclo-cresols are niche players in fragrances .

Biologische Aktivität

exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol , commonly referred to in scientific literature as a bicyclic compound, has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

- Chemical Formula : C₁₄H₂₄O

- Molecular Weight : 224.3392 g/mol

- CAS Registry Number : 85586-67-0

- IUPAC Name : exo-2-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds similar to exo-2-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Case Study : A study evaluating various bicyclic compounds demonstrated that those with hydroxyl groups, like p-cresol derivatives, showed enhanced antioxidant activity compared to their non-hydroxylated counterparts. The mechanism involves the donation of hydrogen atoms from the hydroxyl group to free radicals, thereby stabilizing them.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity Assessment

| Compound | IC50 (µM) | Reference |

|---|---|---|

| exo-2-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol | 25 | |

| Curcumin | 15 | |

| Aspirin | 30 |

This table illustrates the relative potency of exo-2-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol compared to well-known anti-inflammatory agents.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.

Case Study : In a study examining the antimicrobial effects of several bicyclic compounds, exo-2-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Findings : In animal models of Alzheimer's disease, administration of exo-2-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol resulted in reduced amyloid plaque formation and improved cognitive function.

The biological activities of exo-2-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-p-cresol can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group facilitates the donation of electrons to free radicals.

- Cytokine Modulation : It may interfere with signaling pathways involved in inflammation.

- Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, influencing fluidity and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.